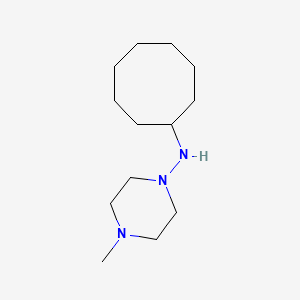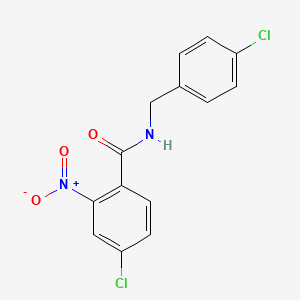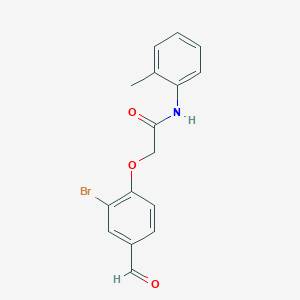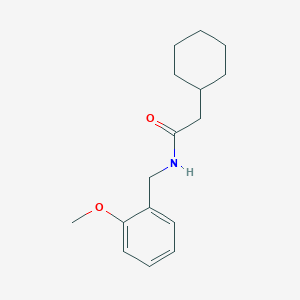![molecular formula C18H27NO3S B5692375 ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5692375.png)
ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate, also known as CPET, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CPET is a thiophene-based compound that has been shown to have significant effects on various biological processes, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is complex and not fully understood, but it is believed to involve modulation of the endocannabinoid system and other key signaling pathways. This compound has been shown to interact with a variety of receptors, including CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including potent analgesic and anti-inflammatory properties. In addition, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is its ability to modulate the endocannabinoid system, which makes it a valuable tool for researchers studying a wide range of physiological processes. However, this compound is a complex compound that requires specialized expertise and equipment to synthesize and work with, which can be a limitation for some researchers.
Orientations Futures
There are many potential future directions for research involving ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate. One area of interest is the development of new therapeutic agents based on this compound and other thiophene-based compounds. Another area of interest is the study of the effects of this compound on the immune system, which could lead to new treatments for autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a variety of scientific fields.
Méthodes De Synthèse
The synthesis of ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate involves a multi-step process that begins with the reaction of 3-cyclopentylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate to form the desired product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise, but it has been successfully carried out in laboratories around the world.
Applications De Recherche Scientifique
Ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate has been used in a variety of scientific research applications, including studies of neurological disorders, cancer, and inflammation. In particular, this compound has been shown to have significant effects on the endocannabinoid system, which plays a key role in regulating a wide range of physiological processes. This compound has also been used in studies of pain and inflammation, where it has been shown to have potent analgesic and anti-inflammatory effects.
Propriétés
IUPAC Name |
ethyl 2-(3-cyclopentylpropanoylamino)-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-4-14-12(3)23-17(16(14)18(21)22-5-2)19-15(20)11-10-13-8-6-7-9-13/h13H,4-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADVQDNLTCTFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)CCC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5692336.png)



![5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)
![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5692385.png)